molecular formula C15H22N2O4S B2392721 N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide CAS No. 921908-64-7

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide

Cat. No. B2392721
CAS RN: 921908-64-7
M. Wt: 326.41
InChI Key: WZYGEFBYHQOKPZ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound could not be found in the available resources. The reactions of similar compounds typically involve the functional groups present in the molecule .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The synthesis of pyrrole-3-carboxylic acid amides, like our compound of interest, holds significant importance in medicinal chemistry. Notably, this substructure plays a central role in the design of successful drugs such as Atorvastatin (a cholesterol-lowering agent) and Sunitinib (a tyrosine kinase inhibitor used in cancer treatment) . Researchers explore the potential of this compound as a scaffold for novel drug candidates.

Antimalarial Agents

Structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids, including our compound, have demonstrated antimalarial activity . Investigating their mechanism of action and optimizing their efficacy could lead to new antimalarial agents.

HIV-1 Protease Inhibitors

Similarly, pyrrolin-4-ones (such as our compound) exhibit HIV-1 protease inhibitory activity . Researchers study their binding interactions with the protease enzyme and explore modifications to enhance potency.

Organic Synthesis

The cyclization reactions of similarly functionalized enamines, like the one leading to our compound, are of interest in organic synthesis . Understanding the preferred cyclization pathways and optimizing synthetic procedures contributes to efficient and scalable production.

Bioactive Compounds

Exploring the biological activities of pyrrolin-4-ones, especially those with carbamoyl, acyl, or alkoxycarbonyl substituents, remains an active area of research . Researchers investigate their potential as bioactive agents beyond antimalarial and HIV-1 protease inhibition.

Synthetic Methodology

The oxidative cyclization of β-enaminones, one-pot variants, and other approaches to pyrrolin-4-one synthesis are studied . Researchers aim to develop efficient and sustainable methods for accessing these valuable compounds.

properties

IUPAC Name

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-10(2)22(19,20)16-11-6-7-13-12(8-11)17(5)14(18)15(3,4)9-21-13/h6-8,10,16H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYGEFBYHQOKPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide

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